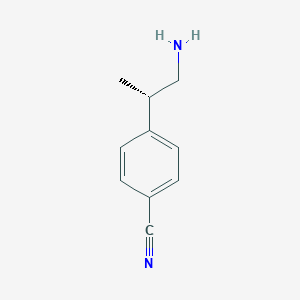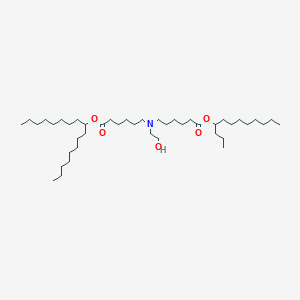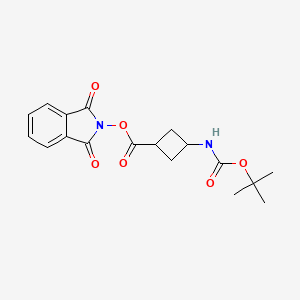![molecular formula C21H23N3O3 B13360856 N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)
N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and pyrrole-containing compounds. The reaction conditions may involve:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions.
Step 3: Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to produce the compound in large quantities.
化学反応の分析
Types of Reactions
N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrole or quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrrole-containing compounds: Such as porphyrins and pyrrolidines, studied for their biological activities.
Uniqueness
N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combined quinoline and pyrrole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15-12-19(25)23-18-13-16(4-5-17(15)18)22-20(26)14-21(6-10-27-11-7-21)24-8-2-3-9-24/h2-5,8-9,12-13H,6-7,10-11,14H2,1H3,(H,22,26)(H,23,25) |
InChIキー |
PZANAATTXAMGTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13360781.png)
![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360790.png)
![Sec-butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13360794.png)


![6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360810.png)
![Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13360824.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13360850.png)

![2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B13360860.png)
